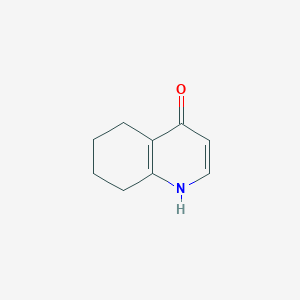

5,6,7,8-Tetrahydroquinolin-4-ol

描述

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJDQLDCBPXGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-31-9 | |

| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 4 Ol

Established Synthetic Pathways and Precursor Chemistry

The foundational methods for constructing the 5,6,7,8-tetrahydroquinolin-4-ol (B2373153) core often rely on multi-step sequences that assemble the molecule from simpler precursors. These established pathways provide reliable access to the target compound and its analogues.

Hydrazine-Based Synthetic Routes to this compound

While direct synthesis of the this compound core using hydrazine (B178648) as a primary building block is not extensively documented, hydrazine and its derivatives play a significant role in the synthesis of related fused heterocyclic systems. For instance, hydrazine hydrate (B1144303) is employed in the cyclization of functionalized tetrahydroquinolines to form pyrimido[4,5–b]quinoline systems. In one such reaction, 2-amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile derivatives react with hydrazine hydrate in refluxing ethanol (B145695) to yield 3–amino–4(3H)imino–5-phenyl–6,7,8,9–tetrahydropyrimido[4, 5-b]quinoline. mdpi.com This demonstrates the utility of hydrazine in elaborating the tetrahydroquinoline scaffold rather than constructing the core itself.

Multi-step Total Synthesis Approaches for this compound and its Analogues

Multi-step total synthesis represents a cornerstone for preparing this compound and its derivatives. These strategies often involve the initial construction of a key intermediate, such as a substituted quinoline (B57606) or a tetrahydroindolone, followed by further transformations.

A common approach begins with the synthesis of a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone, which can then undergo cyclization reactions. For example, domino reactions starting from 2-nitroarylketones can produce tetrahydroquinolines through a sequence of nitro group reduction, intramolecular cyclization to a cyclic imine, and subsequent reduction. nih.gov Another strategy involves the Gewald reaction to create a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can be further elaborated into complex fused systems containing a tetrahydroquinoline-like moiety. nih.gov

The synthesis of 4,5,6,7-tetrahydroindol-4-one analogs, which share a similar saturated carbocyclic ring fused to a heterocycle, often starts from the condensation of 1,3-cyclohexadiones with α-aminocarbonyl compounds. nih.gov These intermediates are valuable starting points for building more complex polyheterocyclic structures. nih.gov A specific two-step synthesis for 5,6,7,8-tetrahydroquinolin-8-ylamine involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679), followed by reduction of the resulting oxime. researchgate.net Hydrolysis of this oxime intermediate provides access to 6,7-dihydro-5H-quinolin-8-one, a close analogue of the target compound. researchgate.net

Novel and Emerging Synthetic Routes to the this compound Core

Recent advancements in organic synthesis have introduced novel and more efficient methods for preparing the tetrahydroquinoline skeleton, with a focus on catalysis and green chemistry principles.

Catalytic Strategies in Tetrahydroquinoline Synthesis

Catalysis offers powerful tools for the synthesis of tetrahydroquinolines, often providing higher efficiency and selectivity. A range of transition metals has been successfully employed.

Manganese Catalysis : A manganese PN3 pincer complex has been used for the synthesis of 1,2,3,4-tetrahydroquinolines via a "borrowing hydrogen" (BH) methodology. nih.gov This process involves the reaction of 2-aminobenzyl alcohols with secondary alcohols, where the catalyst facilitates a cascade of C-C and C-N bond formations in a one-pot reaction. nih.gov

Gold Catalysis : Unsupported nanoporous gold (AuNPore) serves as a highly efficient and reusable catalyst for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, using an organosilane and water as the hydrogen source. organic-chemistry.org Gold catalysts are also effective in tandem hydroamination/asymmetric transfer hydrogenation reactions to produce chiral tetrahydroquinolines. organic-chemistry.org

Cobalt Catalysis : A combination of inexpensive cobalt(II) bromide and terpyridine catalyzes the transfer hydrogenation of N-heteroarenes like quinolines using ammonia (B1221849) borane (B79455) under ambient conditions. organic-chemistry.org

Palladium Catalysis : Palladium on carbon (Pd/C) is a classic catalyst for the reductive cyclization of substrates like 2-nitrochalcones to yield tetrahydroquinolines. nih.gov A specialized palladium catalyst has also been developed for a "one-pot" process combining catalytic hydrogenation and isomerization of quinoline to produce 5,6,7,8-tetrahydroquinoline. google.com

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Manganese PN3 Pincer Complex | 2-Aminobenzyl alcohol, Secondary alcohol | Borrowing Hydrogen (BH) | Atom-efficient, one-pot C-C/C-N bond formation | nih.gov |

| Nanoporous Gold (AuNPore) | Quinoline derivatives, Organosilane, H₂O | Transfer Hydrogenation | Reusable catalyst, high regioselectivity | organic-chemistry.org |

| CoBr₂/Terpyridine | N-heteroarenes, NH₃·BH₃ | Transfer Hydrogenation | Inexpensive catalyst, ambient conditions | organic-chemistry.org |

| 5% Pd/C | 2-Nitrochalcones | Reductive Cyclization | High yields (65-90%) with controlled selectivity | nih.gov |

Green Chemistry Approaches to this compound Production

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. Key strategies include the use of water as a byproduct, solvent-free conditions, and reusable catalysts.

The "borrowing hydrogen" (BH) and "acceptorless dehydrogenative coupling" (ADC) methods are prime examples of green synthesis. nih.govresearchgate.net These catalytic cycles use alcohols as starting materials and generate water as the sole byproduct, avoiding the need for external oxidants or reductants. nih.govresearchgate.net The use of heterogeneous catalysts, such as nanoporous gold or palladium on hydroxyapatite, facilitates easy recovery and reuse, further enhancing the green credentials of the process. organic-chemistry.orgresearchgate.net Additionally, one-pot, multi-component reactions, sometimes performed under solvent-free conditions, improve efficiency and reduce waste by minimizing intermediate purification steps. researchgate.net

Asymmetric Synthesis and Stereochemical Control in the Preparation of Substituted this compound Derivatives

Creating specific stereoisomers of substituted tetrahydroquinolines is crucial for pharmaceutical applications. Asymmetric synthesis provides methods to control the stereochemistry at chiral centers.

One powerful technique is the dynamic kinetic resolution (DKR) of racemic alcohols like (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.gov This process uses a lipase (B570770) enzyme, such as that from Candida antarctica, in the presence of an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiopure alcohol from the acylated enantiomer, both in high yield and excellent enantiopurity. nih.gov

Chiral phosphoric acids have emerged as versatile catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org They can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, affording the desired products in excellent yields and enantioselectivities. organic-chemistry.org

Metal complexes incorporating chiral ligands are also widely used. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines, providing access to chiral alkaloid precursors. nih.govmdpi.com

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. | Product 1 ((S)-alcohol) | Product 2 ((R)-acetate) |

|---|---|---|---|---|---|---|

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase from Candida antarctica | Vinyl acetate | i-Pr₂O | 60 °C | 88% yield | 86% yield |

Reactivity and Mechanistic Investigations of 5,6,7,8 Tetrahydroquinolin 4 Ol

Electrophilic and Nucleophilic Reactivity of the Tetrahydroquinoline Ring System

The tetrahydroquinoline (THQ) scaffold exhibits a rich and complex reactivity profile. The electron-donating nature of the nitrogen atom and the fused aliphatic ring influences the electron density of the pyridine (B92270) portion, while the benzylic C4 and C8 positions possess unique reactivity.

Recent studies have demonstrated a highly selective method for the functionalization of the tetrahydroquinoline ring system at the C4 position. nih.govchemrxiv.org This method involves an undirected deprotonation using organolithium reagents in the presence of phosphoramide (B1221513) ligands. chemrxiv.org Traditionally, deprotonation of such systems occurs near a heteroatom director; however, the use of specific ligands allows for the formation of a "separated ion pair," which prevents the lithium cation from coordinating with the nitrogen atom and enables selective abstraction of a proton from the C4 position. chemrxiv.org

This process generates a potent C4-nucleophile (a carbanion), which can then react with a variety of electrophiles. This two-step sequence highlights both the nucleophilic character of the activated THQ ring and its reactivity towards electrophilic partners.

The scope of this reaction has been explored with various electrophiles, as detailed in the table below.

| Electrophile Category | Specific Electrophile | Product Type | Reference |

| Primary Alkyl Halides | Iodomethane | 4-Methyl-THQ | chemrxiv.org |

| 1-Iodopropane | 4-Propyl-THQ | chemrxiv.org | |

| Secondary Alkyl Halides | 2-Iodopropane | 4-Isopropyl-THQ | chemrxiv.org |

| Aromatic Halides | 4-Chlorotoluene | 4-(p-tolyl)-THQ | chemrxiv.org |

| (via Negishi Coupling) | 1-Bromo-4-fluorobenzene | 4-(4-fluorophenyl)-THQ | chemrxiv.org |

| 2-Bromopyridine | 4-(pyridin-2-yl)-THQ | chemrxiv.org |

This methodology underscores the ability to generate nucleophilic character at the C4 benzylic position, a site that is not intuitively activated under standard conditions. chemrxiv.org The success of Negishi cross-coupling also demonstrates that the generated organozinc intermediate is a viable nucleophile for transition-metal-catalyzed C-C bond formation. chemrxiv.org

Oxidation and Reduction Chemistry of 5,6,7,8-Tetrahydroquinolin-4-ol (B2373153)

The oxidation and reduction of this compound can occur at the alcohol moiety, the nitrogen atom, or the ring system itself.

Oxidation: The most thermodynamically favorable oxidation pathway for the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is aromatization to the corresponding quinoline (B57606). researchgate.net This process involves the loss of hydrogen and results in the formation of the highly stable aromatic quinoline ring system. Therefore, treatment of this compound with a suitable oxidizing agent is expected to yield 4-hydroxyquinoline (B1666331) (quinolin-4-ol). Enzymatic strategies have also been described for the efficient oxidation of THQs into quinolines. researchgate.net

Another potential oxidation site is the nitrogen atom of the pyridine ring. Oxidation of 5,6,7,8-tetrahydroquinoline (B84679) with reagents like meta-chloroperoxybenzoic acid (mCPBA) or a catalytic system of oxone/TlOAc/PhI yields the corresponding 5,6,7,8-tetrahydroquinoline 1-oxide. nih.gov This N-oxide is a stable, isolable compound and serves as an intermediate for further synthetic transformations. nih.gov

Oxidation of the secondary alcohol at C4 to the corresponding ketone, 5,6,7,8-tetrahydroquinolin-4-one, is also a feasible transformation using standard reagents for alcohol oxidation, such as those based on chromium or manganese.

Reduction: The most common synthesis of this compound involves the reduction of the corresponding ketone, 5,6,7,8-tetrahydroquinolin-4-one. This transformation is typically achieved with high efficiency using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Further reduction of the tetrahydroquinoline ring system is possible under more forcing conditions. Catalytic hydrogenation using catalysts such as rhodium or ruthenium can reduce the pyridine ring, leading to fully saturated decahydroquinoline (B1201275) derivatives.

Functional Group Transformations on the this compound Core

The hydroxyl group at the C4 position is a prime site for various functional group interconversions, which are crucial for modifying the compound's properties in fields like medicinal chemistry.

O-Acylation and O-Alkylation: The secondary alcohol can be readily converted into esters and ethers. A common transformation is acetylation, where the alcohol reacts with an acetylating agent like vinyl acetate (B1210297) in the presence of an enzyme catalyst (e.g., lipase (B570770) from Candida antarctica) to form the corresponding acetate ester. mdpi.com This reaction is often used for the kinetic resolution of racemic alcohols. mdpi.com Similarly, reaction with alkyl halides in the presence of a base will lead to the corresponding ether derivatives.

Conversion to Other Functional Groups: The hydroxyl group can be replaced by other functionalities through nucleophilic substitution reactions. A typical strategy involves a two-step process:

Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Nucleophilic Displacement: The resulting sulfonate ester can then be displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would yield an azido (B1232118) derivative, which can subsequently be reduced to the corresponding 4-amino-5,6,7,8-tetrahydroquinoline. This conversion of a hydroxyl group to an amine is a key transformation in the synthesis of chiral ligands and biologically active molecules. mdpi.com

Studies on the Stability and Degradation Pathways of this compound

The stability of this compound is influenced by its susceptibility to oxidation and its behavior under various environmental conditions.

Chemical Stability and Aromatization: The tetrahydroquinoline ring is generally stable but possesses an inherent chemical driving force towards aromatization to the more stable quinoline system. researchgate.net This represents a primary non-destructive degradation pathway under oxidative conditions. In the context of long-term storage or specific reaction conditions, slow oxidation to 4-hydroxyquinoline can be anticipated.

Oxidative Degradation: In the presence of radical initiators, tetrahydroquinolines can act as antioxidants, which involves their own degradation. consensus.app Studies on polysubstituted tetrahydroquinolines have shown that they can inhibit radical chain oxidation processes. The mechanism often involves the donation of a hydrogen atom from the N-H bond or a benzylic C-H bond (at the C4 or C8 position) to terminate radical chains. consensus.app This process results in the degradation of the tetrahydroquinoline molecule itself.

Environmental and Biological Degradation: The environmental fate of quinoline and its derivatives has been studied, revealing that they are susceptible to microbial degradation. researchgate.net Common degradation pathways in microorganisms involve hydroxylation of the ring system, followed by ring cleavage to form simpler aliphatic compounds. While specific pathways for this compound are not detailed, it is expected to be biodegradable, likely initiated by oxidation of the alcohol or the ring system by microbial enzymes like dehydrogenases or oxygenases. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are also employed to degrade recalcitrant pharmaceutical compounds, including heterocyclic structures, leading to their mineralization. mdpi.com

Derivatization Strategies and Structure Activity Relationship Sar Studies on 5,6,7,8 Tetrahydroquinolin 4 Ol Analogues

Design and Synthesis of Substituted 5,6,7,8-Tetrahydroquinolin-4-ol (B2373153) Derivatives

The core structure of this compound presents multiple sites for chemical modification, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary points of derivatization include the nitrogen atom of the heterocyclic ring, the aromatic and aliphatic rings, and the hydroxyl group at the 4-position.

Modifications at the Nitrogen Atom and Ring Substitutions

Modifications at the nitrogen atom and substitutions on both the pyridine (B92270) and cyclohexene (B86901) rings are common strategies to explore the chemical space around the 5,6,7,8-tetrahydroquinoline (B84679) scaffold.

N-Substitution: The nitrogen atom can be readily functionalized. For instance, N-formylation can be achieved using acetic anhydride (B1165640) and formic acid. nih.gov N-acetylation is also a common modification. nih.gov The removal of the N-formyl group can be accomplished under acidic conditions. nih.gov

Ring Substitution: Electrophilic aromatic substitution is a key method for introducing substituents onto the benzene (B151609) ring portion of the tetrahydroquinoline system. For example, bromination of 6-halogenated tetrahydroquinolines using aluminum chloride and bromine can lead to the introduction of bromine atoms at the 5- and/or 7-positions. nih.gov The reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one with iodine in the presence of butylamine (B146782) and dimethylformamide (DMF) results in iodination at the 3-position. researchgate.net Additionally, a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been prepared through the reaction of 8-lithio- and 8-magnesio-derivatives with carbon dioxide, followed by esterification. rsc.org

Functionalization of the Hydroxyl Group

The hydroxyl group at the 4-position is a prime target for functionalization to modulate the physicochemical properties and biological activity of the molecule.

Etherification: The hydroxyl group can be converted to an ether. For example, treatment of 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one with potassium carbonate in DMF at 50°C yields the corresponding 4-ethoxy derivative. researchgate.net

Esterification: The formation of esters is another common modification. For instance, the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) using vinyl acetate (B1210297) results in the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. nih.govresearchgate.net

Exploration of Fused and Spirocyclic Analogues of this compound

To further explore the SAR, more complex analogues incorporating fused and spirocyclic systems have been synthesized.

Fused Analogues: The synthesis of 5,6,7,8-tetrahydro- nih.govresearchgate.netprepchem.comtriazolo[5,1-b]quinazolin-9(4H)-one, a fused-ring system, has been reported. researchgate.net This demonstrates the potential to build additional heterocyclic rings onto the tetrahydroquinoline framework.

Spirocyclic Analogues: Spirocyclic derivatives have also been prepared. A one-pot, three-component reaction of isatins, dimedone, and activated methylene (B1212753) reagents using a sulfonic acid functionalized nanoporous silica (B1680970) catalyst can produce spirocyclic (5,6,7,8-tetrahydro-chromene)-4,3'-oxindoles. researchgate.net

Synthetic Methods for Preparing Specific this compound Derivatives

Specific synthetic routes have been developed for various substituted this compound derivatives, which are crucial for detailed SAR studies.

2-methyl-5,6,7,8-tetrahydroquinolin-4-one: This derivative can be synthesized via the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (B36942) using platinum oxide in glacial acetic acid. researchgate.net

5-methyl- and other substituted derivatives: The synthesis of various substituted tetrahydroquinolines often starts from appropriately substituted quinolines. For instance, a Pt/C-catalyzed reduction of 6-fluoro-2-methylquinoline (B24327) yields the corresponding 6-fluoro-2-methyltetrahydroquinoline core. nih.gov This can then be further modified, for example, by bromination to introduce substituents at the 5- and 7-positions. nih.gov The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines has also been achieved from naturally occurring monoterpenes. researchgate.net

2-trifluoromethyl-5,6,7,8-tetrahydroquinolin-4-ol: The introduction of a trifluoromethyl group often involves the use of specialized building blocks. While a direct synthesis for 2-trifluoromethyl-5,6,7,8-tetrahydroquinolin-4-ol was not found in the provided results, methods for synthesizing related trifluoromethyl-substituted pyridines and quinolines exist. For example, 2-(trifluoromethyl)pyridin-4-ol (B70874) can be synthesized, and various methods for introducing trifluoromethyl groups onto pyridine rings have been developed. chemicalbook.comorgsyn.orgnih.gov These methods could potentially be adapted for the synthesis of the target compound.

Structure-Activity Relationship (SAR) Studies via Systematic Analog Synthesis and Comparative Analysis

Systematic synthesis of analogues and their comparative analysis have provided valuable insights into the structure-activity relationships of this compound derivatives.

Research has shown that substitutions on the tetrahydroquinoline ring significantly impact biological activity. For example, in a series of analogues evaluated as EPAC inhibitors, the following observations were made:

A 5-bromo substitution resulted in a roughly 3-fold increase in potency compared to the unsubstituted analogue. nih.gov

A 5,7-dibromo substituted analogue was approximately 4-fold more potent than the monobromo analogue. nih.gov

Adding a third bromine atom at the C-8 position led to a decrease in activity by about 2.5-fold. nih.gov

The nature of the substituent on the nitrogen atom is also critical. An N-formyl group was found to be important for activity, as its removal or replacement with an acetyl group resulted in a loss of potency. nih.gov

Stereochemistry also plays a role, with the R-isomers of N-formylated compounds being more potent, while for compounds lacking the N-formyl group, the S-isomer was more active. nih.gov

These findings highlight that a 1-formyl, 6-fluoro, and 5,7-dibromo substitution pattern on the tetrahydroquinoline scaffold is optimal for the inhibition of EPAC1 activity. nih.gov

Table 1: SAR of Tetrahydroquinoline Analogs as EPAC Inhibitors nih.gov

| Compound | Substitutions | Relative Potency |

|---|---|---|

| Analog 3 | 6-fluoro-2-methyl | 1 |

| Analog 6 | 5-bromo-6-fluoro-2-methyl | ~3x more potent than Analog 3 |

| CE3F4 | 5,7-dibromo-6-fluoro-2-methyl | ~4x more potent than Analog 6 |

| Analog 8 | 5,7,8-tribromo-6-fluoro-2-methyl | ~2.5x less potent than CE3F4 |

| Analog 9 | N-acetyl-5,7-dibromo-6-fluoro-2-methyl | Less potent than CE3F4 |

| Analog 7 | 5,7-dibromo-6-fluoro-2-methyl (N-deformylated) | Less potent than CE3F4 |

| 6R | R-isomer of Analog 6 | ~3x more potent than 6S |

| 6S | S-isomer of Analog 6 | |

| 7S | S-isomer of Analog 7 | ~7x more potent than 7R |

| 7R | R-isomer of Analog 7 |

In another study focusing on antiproliferative effects, a series of 8-phenyltetrahydroquinolinone derivatives with benzyl-type moieties at position 3 were synthesized. Among these, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one demonstrated significant cytotoxicity against colon and lung cancer cell lines. nih.gov This indicates that large aromatic substituents at the 3-position can be beneficial for anticancer activity.

Further research into N-substituted 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed a general trend of improved potency with increased lipophilicity. nih.govresearchgate.net Large substituents at the 5-position were well-tolerated, and an N-methylpiperazine group was the preferred substituent at the 8-position. nih.govresearchgate.net The nature of the linker for side chains was also found to be important, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers, suggesting the importance of the spatial positioning of a terminal aromatic ring for target binding. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 5,6,7,8 Tetrahydroquinolin 4 Ol

Molecular Modeling and Conformation Analysis of 5,6,7,8-Tetrahydroquinolin-4-ol (B2373153)

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound, which dictates its physical, chemical, and biological properties. The molecule consists of a planar pyridine (B92270) ring fused to a non-aromatic, saturated cyclohexene-like ring. This fusion introduces specific conformational constraints.

In the fused ring system of 5,6,7,8-Tetrahydroquinolin-8-one, the aromatic pyridine ring remains planar, while the saturated ring puckers. nih.gov This "sofa" shape is a common conformation for cyclohexene (B86901) rings and their fused derivatives. It is highly probable that the cyclohexene ring in this compound would adopt a similar low-energy conformation, such as a sofa or a half-chair. Density Functional Theory (DFT) calculations on some derivatives have predicted a half-chair conformation, suggesting that the exact conformation can be influenced by substituents and crystal packing forces. nih.gov

Table 1: Crystallographic and Conformational Data for the Analog 5,6,7,8-Tetrahydroquinolin-8-one

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| Conformation of Saturated Ring | Sofa | nih.gov |

| Asymmetry Parameter ΔCs(C6) | 1.5 (4)° | nih.gov |

This data pertains to the structural analog 5,6,7,8-Tetrahydroquinolin-8-one and is presented to illustrate the likely conformation of the this compound scaffold.

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. For the tetrahydroquinoline scaffold, these calculations provide information on orbital energies, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

A theoretical study on the nitration of N-protected tetrahydroquinoline derivatives employed DFT calculations at the B3LYP/6-31++G** level to understand the regioselectivity of the reaction. researchgate.net Such studies involve optimizing the geometries of reactants, intermediates (like σ-complexes), and products to determine the most energetically favorable reaction pathways. researchgate.net

The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key reactivity indicators.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. In the case of tetrahydroquinoline, the aromatic ring is electron-rich, making it the primary site for such reactions.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack.

For this compound, the hydroxyl group at the C4 position and the nitrogen atom in the pyridine ring would significantly influence the electronic distribution and, consequently, its reactivity profile compared to the unsubstituted tetrahydroquinoline. Computational studies can precisely model these effects, guiding synthetic chemists in planning modifications to the molecule. researchgate.net

Reaction Pathway Optimization using Computational Methods for this compound Synthesis

While experimental trial-and-error remains a cornerstone of synthesis, computational methods are increasingly used to optimize reaction pathways, saving time and resources. This can involve modeling transition states to predict activation energies, evaluating different catalysts, or assessing the thermodynamic stability of intermediates and products.

Although a specific study detailing the computational optimization for the synthesis of this compound was not identified, methods applied to related compounds illustrate the potential. For instance, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives begins with the kinetic resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol. nih.gov This key step, which separates the enantiomers, was optimized experimentally using a lipase (B570770) enzyme. nih.gov Computational methods could further refine such a process by:

Docking the substrate ((±)-5,6,7,8-Tetrahydroquinolin-8-ol) into the enzyme's active site to understand the basis of enantioselectivity.

Using Quantum Mechanics/Molecular Mechanics (QM/MM) methods to model the enzymatic reaction, identifying key interactions and transition states that favor one enantiomer over the other.

Another example is the synthesis of the core 5,6,7,8-tetrahydroquinoline (B84679) structure from quinoline (B57606) via catalytic hydrogenation and isomerization. nbinno.com A patented method describes optimizing this process by selecting a specific palladium-based catalyst (PD) and adjusting temperature and pressure to maximize the yield. nbinno.com Computational chemistry could aid this by:

Modeling the interaction of quinoline with the catalyst surface.

Calculating the energy barriers for the hydrogenation and isomerization steps with different catalysts.

Predicting the most stable intermediates to understand and prevent the formation of by-products.

These computational approaches allow for an in silico screening of reaction conditions, leading to more targeted and efficient experimental work.

Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives in In Vitro Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). Numerous studies have utilized docking to investigate the potential of tetrahydroquinoline derivatives as inhibitors of various biological targets. nih.govnih.govunesp.brresearchgate.net

The process involves placing the ligand in the binding site of the target and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score generally indicates a stronger, more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site.

Several studies highlight the utility of this approach for tetrahydroquinoline derivatives:

Derivatives have been studied as inhibitors of LSD1 (Lysine-Specific Demethylase 1) , a target in cancer therapy. Docking and molecular dynamics simulations helped rationalize the binding modes and design novel, more potent inhibitors. nih.gov

In the development of agents targeting the G Protein-coupled Estrogen Receptor (GPER) for breast cancer, docking simulations were used to explore the binding modes of novel tetrahydroquinoline derivatives. nih.gov

Other tetrahydroquinoline derivatives have been docked into the active site of p38 MAP kinase , an anti-inflammatory target, to identify potential lead compounds. researchgate.net

A recent study designed and synthesized morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors . Molecular docking and dynamics simulations confirmed strong binding interactions and stability within the mTOR active site, with one compound showing exceptional activity against lung cancer cells. mdpi.com

Table 2: Examples of Molecular Docking Studies on Tetrahydroquinoline Derivatives

| Derivative Class | Biological Target | Key Findings / Binding Affinity | Reference |

|---|---|---|---|

| Tetrahydroquinoline-based hydrazides | Human Lung Cancer Protein (4LRM) | Compound C14 showed the best binding affinity of –10.1 kcal/mol, consistent with experimental results. | unesp.br |

| Pyrimido[4,5-b]quinolines | p38 MAP Kinase | Compound 9b showed good binding energy, identifying it as a potential anti-inflammatory lead. | researchgate.net |

| Tetrahydroquinazolines (related scaffold) | Mycobacterium tuberculosis DprE1 | High binding affinity predicted, suggesting potential as antitubercular agents. | nih.govnih.gov |

These computational studies demonstrate that the 5,6,7,8-tetrahydroquinoline scaffold is a versatile template for designing targeted inhibitors. By modifying the core structure, for instance by introducing functional groups based on docking predictions, researchers can enhance the binding affinity and selectivity of these compounds for a wide range of biological targets.

In Vitro Biological and Mechanistic Investigations of 5,6,7,8 Tetrahydroquinolin 4 Ol Derivatives

Assessment of Molecular Targets and Ligand-Protein Interactions in Cellular Models

The biological activity of 5,6,7,8-tetrahydroquinolin-4-ol (B2373153) derivatives is intrinsically linked to their interactions with specific molecular targets within the cell. Researchers have employed a variety of in vitro techniques to identify these targets and to understand the nuances of the ligand-protein interactions that drive the observed cellular effects.

Inhibition of Apoptosis-Regulatory Proteins (e.g., Mcl-1 protein) by this compound Analogues

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family and its overexpression is a common feature in many human cancers, contributing to tumor survival and resistance to chemotherapy. nih.gov Consequently, the development of small molecule inhibitors of Mcl-1 is a significant focus in cancer drug discovery. While direct studies on this compound analogues as Mcl-1 inhibitors are limited, research on closely related quinoline (B57606) and tetrahydroquinoline scaffolds provides compelling evidence for their potential in this area.

For instance, a high-throughput screening campaign identified a 7-hydroxyquinoline (B1418103) derivative as a selective inhibitor of Mcl-1. nih.gov Structure-activity relationship (SAR) studies on this hit revealed that the 8-hydroxyl group was essential for its inhibitory activity. nih.gov This finding suggests that the hydroxyl group on the this compound scaffold could play a critical role in binding to the BH3-binding groove of Mcl-1.

Further supporting this hypothesis, another study described the discovery of a novel chemotype of Mcl-1 inhibitors based on a 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid backbone. Although this is a structural isomer of the 5,6,7,8-tetrahydroquinoline (B84679) core, the study underscores the potential of the tetrahydroquinoline framework in designing Mcl-1 inhibitors.

Computational molecular docking studies on other classes of Mcl-1 inhibitors, such as renieramycin T analogues, have provided insights into the critical interactions within the Mcl-1 binding pocket. These studies have shown that specific functional groups are crucial for high-affinity binding and subsequent biological activity. While not performed on this compound derivatives, these findings highlight the importance of specific substitutions on the core scaffold for effective Mcl-1 targeting.

Modulation of Intracellular Signaling Pathways in In Vitro Cancer Cell Lines

The anticancer effects of this compound derivatives are often a consequence of their ability to modulate key intracellular signaling pathways that control cell proliferation, survival, and death. One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.

Studies have demonstrated that derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and modulating the PI3K/AKT/mTOR pathway. This suggests that the tetrahydroquinoline scaffold can serve as a platform for the development of agents that target this critical oncogenic pathway.

In a more detailed mechanistic study, a novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, was found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. This compound also deregulated the expression of several proteins involved in cell proliferation and metastasis.

Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors. mdpi.com Computational studies, including molecular docking and molecular dynamics simulations, have highlighted the strong binding interactions and stability of these derivatives within the mTOR active site, providing a rationale for their observed anticancer activity against lung and breast cancer cell lines. mdpi.com

Interactive Table: In Vitro Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Pathway/Mechanism |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | ~13 | Induces G2/M cell cycle arrest and apoptosis. nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | Cytotoxic activity. nih.gov |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | Induces autophagy via PI3K/AKT/mTOR pathway. researchgate.net |

Elucidation of Molecular Mechanisms of Action for Biologically Active this compound Derivatives

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have begun to unravel these complex processes, pointing towards the induction of programmed cell death through various interconnected pathways.

A key mechanism of action for many anticancer agents, including tetrahydroquinoline derivatives, is the induction of apoptosis. For example, a study on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one demonstrated that this compound induces caspase-dependent apoptosis in A549 lung cancer cells. nih.gov This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in this process, leading to the cleavage of key cellular proteins and ultimately, cell death. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism. The same tetrahydroquinolinone derivative was shown to induce cell cycle arrest at the G2/M phase in A549 cells, preventing the cells from entering mitosis and thus inhibiting their proliferation. nih.gov

As mentioned previously, the modulation of the PI3K/AKT/mTOR pathway is a significant aspect of the mechanism of action for some tetrahydroquinoline derivatives. The induction of autophagy, a cellular self-degradation process, through the inhibition of this pathway represents another way these compounds can lead to cancer cell death. researchgate.net The generation of reactive oxygen species (ROS) is also a recurring theme in the mechanistic studies of these compounds, often acting as an upstream trigger for both apoptosis and autophagy.

Development and Application of this compound Scaffolds as Chemical Probes in Biological Systems

The inherent biological activity and structural features of the 5,6,7,8-tetrahydroquinoline scaffold make it an attractive framework for the development of chemical probes. These tools are invaluable for studying biological systems, enabling the visualization of cellular processes and the identification of new drug targets. While the development of probes based specifically on the this compound core is an emerging area, the principles and techniques are well-established for related heterocyclic systems.

Fluorescent probes are powerful tools for cellular imaging. The quinoline core, a close structural relative of tetrahydroquinoline, has been utilized in the development of fluorescent dyes. For example, styryl dyes incorporating a quinoline scaffold have been synthesized and shown to be applicable as selective dyes for mitochondria in living cells. nih.gov The development of tetrahydroquinoline-based fluorescent probes could similarly allow for the visualization and tracking of specific organelles or biomolecules within the cell. The "turn-on" fluorescence mechanism, where a probe becomes fluorescent upon binding to its target, is a particularly desirable feature that could be engineered into such probes. nih.gov

Another important application of chemical probes is in target identification. This often involves the synthesis of biotinylated derivatives of a bioactive compound. lsu.edunih.gov Biotin (B1667282) forms a very strong and specific interaction with avidin (B1170675) or streptavidin, which can be exploited to pull down the protein targets of the biotinylated compound from cell lysates. This approach could be applied to this compound derivatives to definitively identify their molecular targets within the cell, providing a deeper understanding of their mechanism of action. The synthesis of such probes would typically involve attaching a linker with a terminal biotin moiety to a position on the tetrahydroquinoline scaffold that does not interfere with its biological activity.

Although specific examples of this compound-based chemical probes are not yet prevalent in the literature, the versatility of the tetrahydroquinoline scaffold and the established methodologies for probe development suggest that this is a promising area for future research.

Future Directions and Emerging Research Avenues for 5,6,7,8 Tetrahydroquinolin 4 Ol

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of 5,6,7,8-tetrahydroquinoline (B84679) derivatives is being modernized through the adoption of advanced methodologies that offer improvements in efficiency, safety, and scalability over traditional batch processing.

Flow Chemistry: Continuous flow chemistry presents a promising avenue for the synthesis and modification of the 5,6,7,8-tetrahydroquinoline core. For instance, in the synthesis of related chiral compounds like (R)-5,6,7,8-tetrahydroquinolin-8-ol, flow chemistry has been suggested as a method to enhance the yield in key steps such as asymmetric hydrogenation. This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher reproducibility and reduced waste. The contained nature of flow reactors also enhances safety, particularly when handling hazardous reagents or intermediates.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for C-H bond functionalization under mild conditions, using visible light as a renewable energy source. beilstein-journals.orgyoutube.com This methodology is highly effective in generating radical species, which can then participate in a variety of bond-forming reactions. beilstein-journals.org For tetrahydroquinoline derivatives, photoredox catalysis could enable novel transformations that are difficult to achieve with conventional methods. For example, it could be employed for the site-selective functionalization of the tetrahydroquinoline ring, introducing new substituents to explore the structure-activity relationship of its derivatives. The use of organic dyes or transition metal complexes as photocatalysts allows for reactions to be conducted at room temperature, minimizing thermal degradation of sensitive molecules. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Synthetic Applications

The inherent reactivity of the 5,6,7,8-tetrahydroquinolin-4-ol (B2373153) scaffold makes it a valuable building block for the synthesis of more complex molecules. Research is ongoing to explore new reaction pathways and expand its utility in synthetic chemistry.

The core structure allows for several types of chemical modifications:

Oxidation: The tetrahydroquinoline ring can be oxidized to form the corresponding quinoline (B57606) derivatives.

Reduction: Further reduction can lead to fully saturated decahydroquinoline (B1201275) structures.

Substitution: The hydroxyl group at the 4-position and various positions on the ring can be targeted for substitution to introduce a diverse array of functional groups.

These reactions enable the use of this compound and its isomers as key intermediates in the preparation of fine chemicals, including pharmaceuticals and agrochemicals. A notable synthetic application is in the dynamic kinetic resolution for producing enantiomerically pure chiral amines. For example, (±)-5,6,7,8-Tetrahydroquinolin-8-ol undergoes a key synthetic step involving dynamic kinetic resolution catalyzed by lipase (B570770) from Candida antarctica to produce enantiopure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. nih.gov This method is superior to traditional resolution techniques that often result in lower yields and insufficient optical purity. nih.gov Such chiral building blocks are crucial for creating ligands used in asymmetric catalysis. nih.gov

Further Elucidation of In Vitro Biological Mechanisms and Target Identification

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents. nih.govresearchgate.net Future research will focus on a deeper understanding of their mechanisms of action and identifying specific molecular targets.

Substituted tetrahydroquinolines are known to exhibit a range of biological activities, including antimicrobial and antiproliferative effects. nih.govresearchgate.net For example, derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have shown potent antiproliferative activity against various human tumor cell lines. nih.gov To pinpoint the precise mechanisms, researchers are employing techniques like cytofluorimetric analysis to study the effects of these compounds on the cell cycle and apoptosis. nih.gov

Recent studies have focused on identifying the specific cellular pathways modulated by these compounds. Network pharmacology and molecular docking are being used as powerful in silico tools to predict potential protein targets. mdpi.com For instance, research on a related tetrahydroisoquinoline derivative, 22-(4-pyridinecarbonyl) jorunnamycin A, identified ERK1/2 and MEK1 as potential key targets in its anti-lung cancer activity, which was later confirmed through in vitro experiments. mdpi.com Similar approaches can be applied to this compound derivatives to uncover their biological targets.

Table 1: Antiproliferative Activity of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives

| Compound | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| (R)-5a | HT-29 | Colorectal Adenocarcinoma | Active |

| (R)-5a | A2780 | Ovarian Carcinoma | Active |

| (R)-5a | MSTO-211H | Biphasic Mesothelioma | Active |

| Various Derivatives | CEM | Human T-lymphocyte cells | Tested |

| Various Derivatives | HeLa | Human Cervix Carcinoma | Tested |

Data sourced from a study on the biological properties of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. nih.gov

Development of Targeted Degraders based on the this compound Core

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting their function. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the forefront of this technology. They work by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The development of PROTACs is a promising future direction for the 5,6,7,8-tetrahydroquinoline scaffold. Due to their structural features, certain derivatives of this core are well-suited for incorporation into PROTAC design. Specifically, the (S)-5,6,7,8-tetrahydroquinolin-8-amine framework has been identified as a "privileged scaffold". nih.gov This designation stems from its role in the development of potent antagonists for the CXCR4 receptor, a target implicated in HIV entry and cancer progression. nih.gov

The adaptability of the tetrahydroquinoline core allows for the attachment of linkers and warheads necessary for PROTAC function. The core structure can serve as the ligand for the E3 ligase, while a separate component of the molecule is designed to bind to the protein of interest. While the development of orally bioavailable PROTACs remains a challenge due to their high molecular weight and other physicochemical properties, the field is rapidly advancing. nih.gov The catalytic nature of PROTACs means that a small amount of the drug can degrade a significant amount of the target protein, offering the potential for highly potent and selective therapies. nih.gov As researchers continue to explore novel E3 ligase ligands and linker technologies, scaffolds like 5,6,7,8-tetrahydroquinoline will be invaluable in the design of the next generation of targeted protein degraders. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroquinolin-4-ol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via hydrogenation of quinoline derivatives. For example, catalytic hydrogenation of quinolin-4-ol using palladium on carbon (Pd/C) under 50–100 psi H₂ at 60–80°C yields the saturated tetrahydroquinoline structure . Alternative routes include LiAlH₄ reduction of quinoline precursors in anhydrous tetrahydrofuran (THF), followed by acid workup to isolate the product . Reaction optimization studies suggest that extended reaction times (24–48 hours) improve yields (up to 84%) in dynamic kinetic resolution processes involving lipase-mediated enantioselective synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic peaks include:

- ¹H NMR : A broad singlet at δ 4.8–5.2 ppm for the hydroxyl (-OH) group; multiplet signals at δ 1.5–2.5 ppm for the saturated cyclohexene protons .

- ¹³C NMR : A carbonyl carbon (C=O) resonance at δ 170–175 ppm and aliphatic carbons at δ 20–40 ppm .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 163.12 [M+H]⁺ confirms the molecular formula C₉H₁₀NO .

Q. What safety precautions are necessary when handling this compound?

- Methodology : The compound exhibits acute toxicity (Oral LD₅₀: 300–500 mg/kg in rodents) and skin irritation. Recommended precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical splash goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodology : Enantiomers exhibit distinct interactions with biological targets. For example, the (R)-enantiomer shows higher affinity for acetylcholinesterase (IC₅₀: 1.2 µM) compared to the (S)-enantiomer (IC₅₀: 8.7 µM) in Alzheimer’s disease models. Dynamic kinetic resolution using Candida antarctica Lipase B achieves enantiomeric excess (ee) >95% for the (R)-form . Computational docking studies reveal that the hydroxyl group’s spatial orientation in the (R)-enantiomer forms hydrogen bonds with Glu199 in the enzyme’s active site .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

- Methodology : In vitro assays (e.g., LPS-induced RAW264.7 macrophages) demonstrate dose-dependent inhibition of TNF-α (IC₅₀: 12 µM) and IL-6 (IC₅₀: 18 µM). Mechanistically, the compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, as confirmed by Western blot analysis . Structure-activity relationship (SAR) studies show that substituents at the 8-position (e.g., -OH or -NH₂) enhance potency by 3–5-fold compared to unmodified derivatives .

Q. How can computational modeling optimize this compound derivatives for enhanced pharmacokinetics?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability via logP values (optimal range: 1.5–2.5). Derivatives with methyl groups at the 2-position show improved BBB penetration .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability (e.g., 80% oral bioavailability for 5-methoxy derivatives) and CYP450 inhibition profiles .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology : Discrepancies often arise from assay conditions. For example, anti-cancer activity (IC₅₀: 5–50 µM) varies based on cell line (e.g., MCF-7 vs. HeLa) and exposure time (24–72 hours). Standardize protocols by:

- Dose-Response Curves : Use at least six concentrations in triplicate .

- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。